molecular formula C21H21N3O2S B2802050 4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034449-10-8

4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2802050
CAS No.: 2034449-10-8
M. Wt: 379.48
InChI Key: JKUFVKHPVBVIOB-UHFFFAOYSA-N
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Description

4-Morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a heterocyclic benzamide derivative featuring a morpholino group (a six-membered saturated ring containing one nitrogen and one oxygen atom), a pyridine ring substituted at the 2-position with a thiophen-3-yl group, and a benzamide backbone. Although specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with pharmacologically active benzamide derivatives reported in the literature.

Properties

IUPAC Name

4-morpholin-4-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-21(17-1-3-19(4-2-17)24-8-10-26-11-9-24)23-14-16-5-7-22-20(13-16)18-6-12-27-15-18/h1-7,12-13,15H,8-11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUFVKHPVBVIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structurally analogous compounds, focusing on substituents, synthetic routes, and physicochemical properties:

Structural and Functional Analysis

Morpholino vs. Thiomorpholine Groups The target compound’s morpholino group likely improves aqueous solubility compared to thiomorpholine in compound 8a (), as oxygen’s electronegativity enhances polarity versus sulfur’s lipophilicity . Thiomorpholine derivatives (e.g., 8a) exhibit strong C-S-C IR stretches at ~638 cm⁻¹, absent in morpholino-containing analogs .

Heterocyclic Core Variations The pyridine-thiophene linkage in the target compound differs from 8a’s fused thieno-pyrimidine system. Compound 8a’s higher yield (82%) versus 50% for the dimorpholino-triazine derivative () suggests that fused heterocycles may simplify purification .

Synthetic Methodologies The dimorpholino-triazine compound () used HBTU and Hunig’s base in NMP, a common approach for amide coupling. The target compound may require similar reagents, though yields depend on steric hindrance from the pyridin-4-ylmethyl group . Thiophene-containing analogs (e.g., ) often employ nucleophilic aromatic substitution or Suzuki-Miyaura coupling for aryl-thiophene linkages, which could apply to the target compound’s synthesis .

Biological Relevance While biological data for the target compound are unavailable, benzamides with morpholino groups () and thiophene substituents () are frequently explored as kinase inhibitors or antiviral agents. The pyridine-thiophene motif may mimic ATP’s adenine ring in kinase binding pockets .

Q & A

Q. What experimental approaches validate target engagement in cellular models?

  • Validation Workflow :

Cellular Thermal Shift Assay (CETSA) to confirm target binding.

CRISPR/Cas9 knockout of the putative target to assess loss of compound activity.

Surface Plasmon Resonance (SPR) for direct binding kinetics measurement .

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